![molecular formula C16H11N5O3 B11688206 3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11688206.png)
3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, an indole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the indole and pyrazole rings can be reduced to corresponding alcohols.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the indole and pyrazole rings.
Substitution: Various substituted hydrazide derivatives.
Scientific Research Applications
3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-4-carbohydrazide
- 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-3-carbohydrazide
Uniqueness
The uniqueness of 3-(furan-2-yl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the furan, indole, and pyrazole rings in a single molecule allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.
Biological Activity
3-(furan-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a furan ring , an indole moiety , and a pyrazole ring , which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the condensation of furan-2-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic or basic conditions, often using solvents like ethanol or methanol at elevated temperatures.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant inhibition against various pathogens, including:
Pathogen | Inhibition Method | Result |
---|---|---|
Escherichia coli | Agar well diffusion method | Significant inhibition |
Klebsiella pneumoniae | Agar well diffusion method | Significant inhibition |
These findings suggest potential applications as antimicrobial agents in treating infections caused by these bacteria.
Anti-inflammatory Properties
The pyrazole nucleus has been recognized for its anti-inflammatory properties. In studies involving carrageenan-induced paw edema in mice, compounds related to pyrazole derivatives showed substantial anti-inflammatory activity. For instance, some derivatives exhibited over 84% inhibition compared to standard drugs like diclofenac .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Specific studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It may interact with cellular receptors involved in various signaling pathways, influencing cellular responses and gene expression.
These interactions are crucial for understanding the pharmacological effects of the compound and its derivatives .
Case Studies
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Effects : A recent investigation assessed the antimicrobial efficacy of synthesized derivatives against common bacterial strains. The study found that certain derivatives displayed potent activity comparable to established antibiotics.
- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects using animal models. The results indicated that specific derivatives significantly reduced inflammation markers.
- Anticancer Evaluation : A comprehensive study explored the anticancer potential of the compound against various cancer cell lines. The findings revealed that some derivatives effectively inhibited cell growth and induced apoptosis.
Properties
Molecular Formula |
C16H11N5O3 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H11N5O3/c22-15(12-8-11(18-19-12)13-6-3-7-24-13)21-20-14-9-4-1-2-5-10(9)17-16(14)23/h1-8,17,23H,(H,18,19) |
InChI Key |
XMKKSOOHOSOVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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